![molecular formula C9H14Br3F B12637060 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane CAS No. 920264-94-4](/img/structure/B12637060.png)
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane is a cycloalkane derivative characterized by the presence of bromine and fluorine substituents on a cyclooctane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .
Métodos De Preparación
The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane typically involves halogenation reactionsThe reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under basic conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or reduced to hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane involves its interaction with molecular targets through its halogen substituents. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic substitution, elimination, and addition reactions .
Comparación Con Compuestos Similares
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane can be compared with other halogenated cycloalkanes, such as:
- 1-Bromo-2-chlorocyclooctane
- 1-Bromo-2-fluorocyclooctane
- 1-Chloro-2-[dibromo(fluoro)methyl]cyclooctane
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their reactivity and applications.
Propiedades
Número CAS |
920264-94-4 |
|---|---|
Fórmula molecular |
C9H14Br3F |
Peso molecular |
380.92 g/mol |
Nombre IUPAC |
1-bromo-2-[dibromo(fluoro)methyl]cyclooctane |
InChI |
InChI=1S/C9H14Br3F/c10-8-6-4-2-1-3-5-7(8)9(11,12)13/h7-8H,1-6H2 |
Clave InChI |
NMGTTXCSGJEPHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)C(F)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


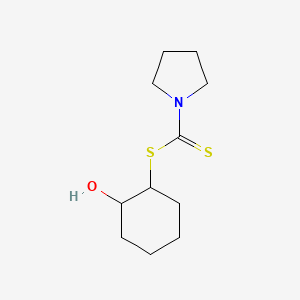
![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
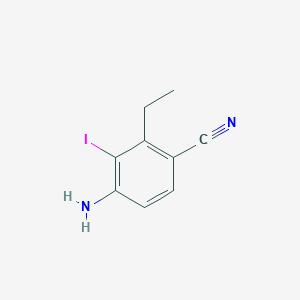

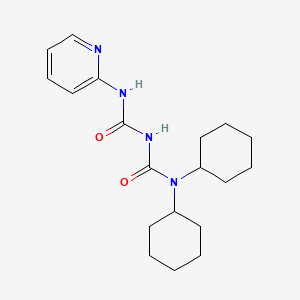
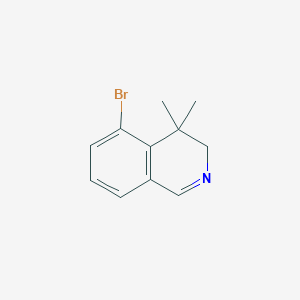
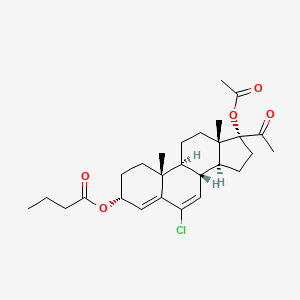


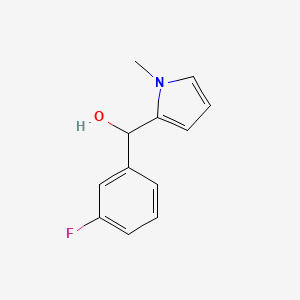
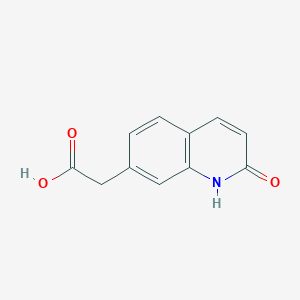
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)

